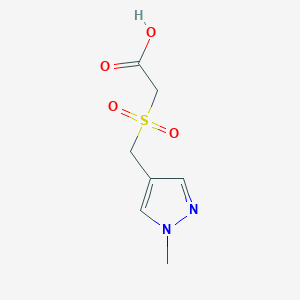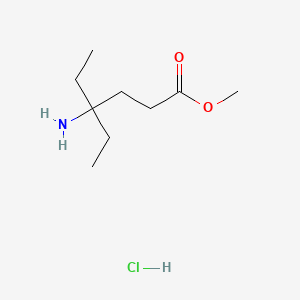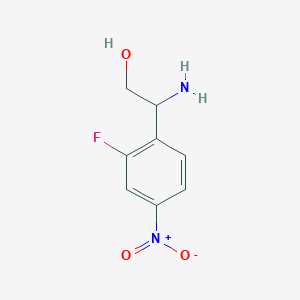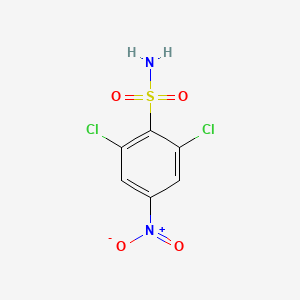
2-(((1-Methyl-1H-pyrazol-4-yl)methyl)sulfonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid is a chemical compound that features a pyrazole ring substituted with a methanesulfonyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through nucleophilic substitution reactions involving appropriate acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H10N2O4S |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
2-[(1-methylpyrazol-4-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C7H10N2O4S/c1-9-3-6(2-8-9)4-14(12,13)5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |
Clé InChI |
AVPPEBXKBOWEMW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CS(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










aminehydrochloride](/img/structure/B13620243.png)





